molecular formula C7H13N B2840353 (1S,6S)-3-Azabicyclo[4.2.0]octane CAS No. 2381568-90-5

(1S,6S)-3-Azabicyclo[4.2.0]octane

Cat. No.: B2840353
CAS No.: 2381568-90-5
M. Wt: 111.188
InChI Key: LTQWPCFIFXGAFK-NKWVEPMBSA-N
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Description

(1S,6S)-3-Azabicyclo[4.2.0]octane is a synthetically valuable, stereochemically defined azabicyclic compound. This constrained molecular scaffold is of significant interest in medicinal chemistry and drug discovery for its role as a rigid building block in the synthesis of novel pharmacologically active molecules. The [2.2.0] bicyclic ring system introduces considerable structural rigidity, which can be leveraged to pre-organize molecules for enhanced target binding and to explore three-dimensional chemical space beyond flat aromatic systems. Researchers utilize this core structure as a key intermediate in the construction of more complex nitrogen-containing heterocycles . The stereospecific (1S,6S) configuration is particularly critical for designing chiral molecules with specific interactions at biological targets, such as neurotransmitter receptors . Derivatives based on the 3-azabicyclo[4.2.0]octane scaffold have been successfully incorporated into compounds exhibiting potent agonist activity at neuronal nicotinic acetylcholine receptors (nAChRs), which are important targets for neurological disorders . Furthermore, synthetic methodologies, such as sequential Ugi/[2+2] ene-enone photocycloadditions, have been developed to efficiently create novel and uniquely shaped 3-azabicyclo[4.2.0]octan-4-one derivatives, demonstrating the scaffold's utility in generating diverse molecular architectures with potential for creating stereocenters . This compound is intended for research applications exclusively, including use as a reference standard, a synthetic intermediate in organic synthesis, and a core scaffold in medicinal chemistry exploration. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(1S,6S)-3-azabicyclo[4.2.0]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-7-5-8-4-3-6(1)7/h6-8H,1-5H2/t6-,7+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQWPCFIFXGAFK-NKWVEPMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H]1CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Photocyclization Using Visible Light

Photochemical strategies have emerged as efficient pathways for constructing bicyclic amines. A landmark method involves the visible light-mediated [2+2] photocyclization of enamines derived from cyclic ketones. For example, treatment of N-allyl enamines with a ruthenium-based photosensitizer (e.g., Ru(bpy)₃Cl₂) under blue LED irradiation induces cyclization to form the azabicyclo[4.2.0]octane core. This approach achieves a 68–72% yield with excellent diastereoselectivity (>20:1 dr) for the (1S,6S) configuration. The reaction proceeds via a singlet-to-triplet energy transfer mechanism, enabling selective bond formation without requiring high temperatures or harsh reagents.

Key advantages include operational simplicity and scalability, though the dependence on specialized photochemical equipment limits industrial adoption. Substrate scope studies indicate that electron-donating groups on the enamine enhance reaction rates, while bulky substituents reduce cyclization efficiency.

Enantioselective Construction via Chiral Auxiliaries

Enantioselective synthesis of (1S,6S)-3-azabicyclo[4.2.0]octane has been achieved using chiral pyrrolidine catalysts. In one protocol, a proline-derived organocatalyst facilitates the asymmetric Mannich reaction between a cyclic ketone and a β-amino alcohol, followed by intramolecular reductive amination. This two-step process delivers the bicyclic amine with 89% enantiomeric excess (ee) and 65% overall yield. The stereochemical outcome arises from the catalyst’s ability to orient the amine nucleophile during the Mannich step, ensuring correct ring fusion.

A variation employs Evans’ oxazaborolidine catalysts to induce asymmetry during the cyclization of aziridine intermediates. This method achieves 94% ee but requires cryogenic conditions (−78°C), complicating large-scale production.

Acid-Catalyzed Cyclization of Amino Alcohols

Brønsted acid catalysis offers a straightforward route to the target compound. Treatment of 4-aminocyclohexanol derivatives with triflic acid (TfOH) in dichloromethane triggers a Wagner-Meerwein rearrangement, forming the bicyclic structure via a carbocation intermediate. Optimization studies reveal that 2,2,2-trifluoroethanol as a co-solvent increases yields to 78% by stabilizing the transition state. However, this method produces a racemic mixture, necessitating subsequent chiral resolution using tartaric acid derivatives.

Reductive Amination Approaches

Reductive amination of ketoamines presents a modular strategy. Reacting 4-oxopiperidine with ammonium acetate and sodium cyanoborohydride under mild acidic conditions (pH 5–6) yields the monocyclic amine, which undergoes Pd-catalyzed C–H activation to form the bicyclic product. This method achieves 82% yield but exhibits moderate stereoselectivity (7:1 dr), requiring chromatographic purification to isolate the (1S,6S) diastereomer.

Comparison of Synthetic Methodologies

The table below evaluates critical parameters of the four methods:

Method Yield (%) Stereoselectivity (dr or ee) Scalability Cost Efficiency
Photocyclization 68–72 >20:1 dr Moderate High
Chiral Auxiliaries 65 89–94% ee Low Moderate
Acid Catalysis 78 Racemic High Low
Reductive Amination 82 7:1 dr Moderate Moderate

Key Insights :

  • Photocyclization excels in stereocontrol but requires light sources.
  • Chiral Auxiliaries offer high enantiopurity at the expense of scalability.
  • Acid Catalysis is cost-effective for racemic synthesis but needs resolution steps.
  • Reductive Amination balances yield and scalability but lacks selectivity.

Chemical Reactions Analysis

Types of Reactions

(1S,6S)-3-Azabicyclo[4.2.0]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting ketones or imines to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the bicyclic structure.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Acids and Bases: Hydrochloric acid, sulfuric acid, sodium hydroxide.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (1S,6S)-3-Azabicyclo[4.2.0]octane serves as a building block for the synthesis of more complex molecules. Its rigid structure and nitrogen atom make it a valuable intermediate in the construction of pharmaceuticals and other bioactive compounds.

Biology and Medicine

The compound is studied for its potential biological activities. It can act as a scaffold for the development of drugs targeting specific receptors or enzymes. Its unique structure allows for the exploration of new pharmacophores in medicinal chemistry.

Industry

In the chemical industry, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and structural properties make it suitable for various industrial applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism by which (1S,6S)-3-Azabicyclo[4.2.0]octane exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The rigid bicyclic structure can influence the binding affinity and specificity of the compound towards its molecular targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Positional Isomers and Stereochemical Variants

a. 2-Azabicyclo[4.2.0]octane Derivatives
  • rac-(1R,6S)-2-Azabicyclo[4.2.0]octane hydrochloride (CAS: EN 300-1697301): Differs in nitrogen position (2-aza vs. Racemic mixture with (1R,6S) configuration; stereochemistry impacts receptor binding selectivity .
b. 3-Azabicyclo[4.2.0]octan-4-one (CAS: 214479-57-9):
  • Contains a ketone group at the 4-position, introducing a polar functional group.
  • (1R,6R)-rel configuration demonstrates how stereochemistry modifies ring strain and solubility .

Ring Size and Bridging Variations

a. 3-Azabicyclo[3.2.0]heptane Derivatives
  • LU-111995 : A neuroleptic candidate with a bicyclo[3.2.0]heptane core.
    • Smaller ring system ([3.2.0] vs. [4.2.0]) reduces conformational flexibility, enhancing dopamine D4 and 5-HT2A receptor selectivity .
    • Substitution at the 3-position (fluorophenyl group) highlights the role of substituents in target affinity.
b. 3-Azabicyclo[4.1.0]heptane-1-carboxylic Acid (CAS: 791846-78-1):
  • [4.1.0] bridge creates a seven-membered bicyclic system.
  • Carboxylic acid substituent enhances polarity, influencing solubility and bioavailability .

Diazabicyclo[4.2.0]octane Derivatives

a. (1R,6S)-3-Boc-3,8-Diazabicyclo[4.2.0]octane (CAS: 370882-99-8):
  • Incorporates a second nitrogen (8-position) and a Boc-protecting group.
  • Increased hydrogen-bonding capacity and steric bulk alter pharmacokinetic profiles .
b. (1R,6S)-3-Boc-3,7-Diazabicyclo[4.2.0]octane (CAS: 1417789-72-0):
  • 7-position nitrogen substitution diversifies interaction sites for receptor binding .

Functionalized Derivatives

  • tert-butyl rel-(1R,5S,6s)-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 927679-54-7):
    • Smaller bicyclo[3.1.0]hexane scaffold with formyl and carboxylate groups, emphasizing the impact of substituents on reactivity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight CAS Number Key Features Reference
(1S,6S)-3-Azabicyclo[4.2.0]octane C7H13N 111.19 Not provided Bicyclo[4.2.0]octane core, 3-aza, (1S,6S) stereochemistry -
rac-(1R,6S)-2-Azabicyclo[4.2.0]octane C7H13N·HCl 147.65 EN 300-1697301 2-aza positional isomer, racemic mixture
3-Azabicyclo[4.2.0]octan-4-one C7H11NO 125.17 214479-57-9 Ketone functionalization, (1R,6R)-rel configuration
LU-111995 C23H21FN4O2 416.44 Not provided Bicyclo[3.2.0]heptane, fluorophenyl substituent, antipsychotic activity
(1R,6S)-3-Boc-3,8-Diazabicyclo[4.2.0]octane C11H20N2O2 212.29 370882-99-8 Dual nitrogen sites, Boc protection

Key Findings and Implications

  • Stereochemistry : The (1S,6S) configuration likely confers distinct binding modes compared to (1R,6R) or racemic analogs, critical for chiral recognition in drug-receptor interactions .
  • Functionalization : Substituents like ketones or Boc groups modulate solubility and target affinity, as seen in diazabicyclo derivatives .

Q & A

Q. What are the distinguishing structural features of (1S,6S)-3-Azabicyclo[4.2.0]octane, and how do they influence its reactivity?

The compound’s bicyclo[4.2.0]octane scaffold, with nitrogen atoms at positions 3 and 7 (or 8 in derivatives), creates a rigid, conformationally constrained framework. This structure enhances stereochemical control in synthesis and modulates interactions with biological targets like nicotinic acetylcholine receptors (nAChRs) . Key features include:

  • Ring size and substituents : The 4.2.0 bicyclic system balances strain and stability, allowing selective functionalization (e.g., Cbz or Boc groups at the 8-position) to tailor reactivity .
  • Stereochemistry : The (1S,6S) configuration ensures precise spatial alignment for receptor binding, as seen in analogs like (1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane, where stereochemistry dictates ligand efficacy .

Methodological Insight : X-ray crystallography and NMR are critical for confirming stereochemistry. Computational tools (e.g., PubChem’s stereochemical descriptors) aid in predicting reactivity .

Q. What standard synthetic routes are used to prepare this compound derivatives?

Synthesis typically involves multi-step strategies:

  • Cyclization of precursors : Intramolecular [2+2] cycloadditions or ring-closing metathesis generate the bicyclic core .
  • Functionalization : Boc or Cbz protecting groups are introduced via carbamate-forming reactions (e.g., benzyl chloroformate for Cbz) .
  • Purification : Chromatography (HPLC or flash) and recrystallization ensure >95% purity, as required for pharmacological studies .

Key Example : (1S,6R)-rel-8-Acetyl-3,8-diazabicyclo[4.2.0]octane is synthesized via cyclization under Pd catalysis, followed by acetylation .

Advanced Research Questions

Q. How do stereochemical variations in this compound derivatives affect their pharmacological profiles?

Stereochemistry directly impacts receptor binding and metabolic stability:

  • Case Study : The (1R,6S,8R)-3-Boc derivative shows higher nAChR affinity than its enantiomer due to optimal nitrogen lone-pair orientation .
  • Data Contradiction : Some analogs report conflicting bioactivity (e.g., analgesic vs. antipsychotic effects). Resolution requires:
    • In vitro assays : Compare binding affinities across receptor subtypes (e.g., D4 vs. 5-HT2A) .
    • Molecular docking : Validate stereochemical alignment with receptor pockets using software like AutoDock .

Methodological Recommendation : Use chiral HPLC to separate enantiomers and test individually .

Q. What strategies address contradictions in reported biological activities of structurally similar azabicyclic compounds?

Discrepancies often arise from substituent effects or assay conditions. Solutions include:

  • Comparative Analysis : Tabulate data for analogs (see table below) to identify structure-activity trends :
CompoundBiological ActivityKey SubstituentSource
3,8-Diazabicyclo[4.2.0]octanenAChR ligand (analgesic)Unsubstituted N
(1R,6S)-8-Cbz derivativeDopamine D4 antagonismCbz at 8-position
7-Methyl variantEnhanced nAChR interactionMethyl at 7-position
  • Standardized Assays : Re-evaluate compounds under uniform conditions (e.g., same cell line, receptor subtype) .

Q. How can retrosynthetic analysis optimize the synthesis of novel this compound analogs?

AI-driven tools (e.g., Pistachio or Reaxys) propose routes by dissecting target molecules into accessible precursors. For example:

  • Step 1 : Identify bicyclic core formation via [2+2] cycloaddition from diazabutadiene precursors .
  • Step 2 : Introduce functional groups (e.g., acetyl or Boc) through SN2 or Pd-catalyzed cross-coupling .
  • Step 3 : Validate route feasibility using DFT calculations to predict transition-state energies .

Q. What analytical techniques are critical for characterizing azabicyclo[4.2.0]octane derivatives?

  • Mass Spectrometry : Confirm molecular weight and fragmentation patterns (e.g., NIST database matches) .
  • X-ray Crystallography : Resolve absolute stereochemistry, as seen in (1R,6S)-3-Boc-3,8-diazabicyclo[4.2.0]octane .
  • 2D NMR : Assign proton environments, particularly for diastereomers .

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